molecular formula C25H23ClN4O2S B11975924 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B11975924
M. Wt: 479.0 g/mol
InChI Key: AGHQQBCIPRHVTJ-SGWCAAJKSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol to form the thioether linkage.

    Hydrazide Formation: The acetohydrazide moiety is introduced through a reaction with hydrazine.

    Final Condensation: The final step involves the condensation of the hydrazide with an aldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic substitution reactions can modify the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets, such as enzymes or receptors. The benzimidazole core can mimic natural nucleotides, allowing it to interfere with biological processes . The chlorobenzyl and hydroxyphenyl groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzimidazole core with the chlorobenzyl and hydroxyphenyl groups distinguishes this compound from other benzimidazole derivatives. This structural uniqueness may contribute to its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O2S/c1-2-21(17-11-13-19(31)14-12-17)28-29-24(32)16-33-25-27-22-9-5-6-10-23(22)30(25)15-18-7-3-4-8-20(18)26/h3-14,31H,2,15-16H2,1H3,(H,29,32)/b28-21+

InChI Key

AGHQQBCIPRHVTJ-SGWCAAJKSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=C(C=C4)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=C(C=C4)O

Origin of Product

United States

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